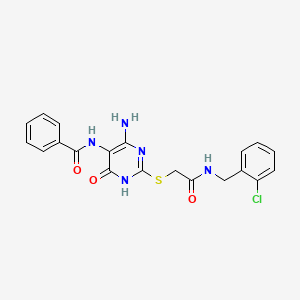
1-(3-Aminophenyl)-2,2-difluoropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)-2,2-difluoropropan-1-one is a useful research compound. Its molecular formula is C9H9F2NO and its molecular weight is 185.174. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Fluorinated Compounds
1-(3-Aminophenyl)-2,2-difluoropropan-1-one, as part of the broader class of fluorinated organic compounds, finds its relevance in enhancing the properties of materials and molecules. The preparation of novel arylfluoroquinolones, characterized by fluorine and substituted amino groups, illustrates the compound's utility in developing antibacterial agents with significant in vitro and in vivo efficacy (Chu et al., 1985). Similarly, the synthesis of highly optical transparent and low dielectric constant fluorinated polyimides, employing fluorinated diamines derived from compounds like this compound, showcases applications in creating materials with outstanding mechanical properties, thermal stability, and electrical characteristics (Tao et al., 2009).
Enhancing Molecular Properties for Medical Applications
The design and synthesis of a monofluoro-substituted aromatic amino acid from derivatives of this compound indicate its potential in creating conformationally restricted labels for NMR studies, particularly in membrane-bound peptides. This application is crucial for understanding peptide structures and interactions at the molecular level (Tkachenko et al., 2014). Additionally, the discovery of fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride demonstrates the compound's role in introducing fluorine atoms into molecules, a technique widely utilized in drug discovery to alter biological activity and bioavailability (Umemoto et al., 2010).
Modifying Polyimide Properties for Advanced Technologies
The synthesis and characterization of polyimides from novel dianhydrides, where compounds similar to this compound serve as precursors, underline the importance of fluorinated intermediates in adjusting the solubility, thermal stability, and optical properties of polyimides. These materials are essential for various high-performance applications, including electronics and aerospace (Myung et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been shown to target proteins such as the proto-oncogene tyrosine-protein kinase src and mitogen-activated protein kinase 14 . These proteins play crucial roles in cellular processes such as cell growth and differentiation .
Mode of Action
This could result in alterations in cellular processes, potentially influencing cell growth and differentiation .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth and differentiation . The downstream effects of these alterations could include changes in cell behavior and function.
Result of Action
Based on its potential targets, it could influence cell growth and differentiation . These effects could manifest in various ways, depending on the specific cellular context.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-aminophenyl)-2,2-difluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-9(10,11)8(13)6-3-2-4-7(12)5-6/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLJPTWBQYHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)
![7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2549682.png)
![4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B2549684.png)

![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549687.png)

![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)
![tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate](/img/structure/B2549690.png)



![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2549701.png)


